2,4-Dimethylbenzohydrazide
Overview
Description
2,4-Dimethylbenzohydrazide is an organic compound with the molecular formula C₉H₁₂N₂O. It is a derivative of benzohydrazide, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
2,4-Dimethylbenzohydrazide primarily targets free radicals in the body . Free radicals are unstable molecules that can cause damage to cells, proteins, and DNA. They are implicated in aging and a variety of diseases.
Mode of Action
This compound interacts with free radicals through a process known as scavenging . In this process, the compound neutralizes the free radicals, preventing them from causing cellular damage. It has shown varying degrees of scavenging activity towards DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical and superoxide anion .
Biochemical Pathways
By neutralizing free radicals, this compound can help maintain the integrity of cells and DNA, potentially influencing pathways related to cell growth, inflammation, and immune response .
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in the body. By scavenging free radicals, the compound can prevent cellular damage, potentially reducing the risk of diseases associated with oxidative stress .
Biochemical Analysis
Biochemical Properties
2,4-Dimethylbenzohydrazide plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, this compound has been shown to exhibit antioxidant properties by scavenging free radicals such as DPPH and superoxide anions . These interactions are crucial as they help in mitigating oxidative damage in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that this compound can affect the expression of genes involved in antioxidant defense mechanisms . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been observed to result in sustained antioxidant effects in in vitro studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant defense and reduced oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in mitigating oxidative damage . The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of reactive oxygen species and antioxidants within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with other biomolecules and its overall biochemical efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzohydrazide can be synthesized through the reaction of methyl 2,4-dimethylbenzoate with hydrazine. The reaction is typically carried out in methanol under reflux conditions for about 40 hours. The mixture is then evaporated and dried under vacuum to yield this compound as a white solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aromatic aldehydes to form 2,4-dimethylbenzoylhydrazones.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Condensation: Refluxing in methanol with a catalytic amount of acetic acid.
Oxidation/Reduction: Specific reagents depend on the desired transformation.
Major Products:
2,4-Dimethylbenzoylhydrazones: Formed through condensation with aromatic aldehydes.
Scientific Research Applications
2,4-Dimethylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which exhibit antioxidant properties.
Material Science: It serves as a precursor for various functional materials.
Biological Studies: Its derivatives are studied for their potential biological activities, including radical scavenging.
Comparison with Similar Compounds
Benzohydrazide: The parent compound without methyl substitutions.
2-Methylbenzohydrazide: A derivative with a single methyl group at the 2 position.
4-Methylbenzohydrazide: A derivative with a single methyl group at the 4 position.
Uniqueness: 2,4-Dimethylbenzohydrazide is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. The dual substitution can enhance its antioxidant properties compared to its mono-substituted counterparts .
Properties
IUPAC Name |
2,4-dimethylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-4-8(7(2)5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKSZOHPTXLODW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406617 | |
Record name | 2,4-dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85304-03-6 | |
Record name | 2,4-dimethylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dimethylbenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB7QE3JA5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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